Product packaging for 6-Methylene-1-propylcyclohex-1-ene(Cat. No.:)

6-Methylene-1-propylcyclohex-1-ene

Cat. No.: B11923075
M. Wt: 136.23 g/mol
InChI Key: AQARTPUQJXNILH-UHFFFAOYSA-N
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Description

6-Methylene-1-propylcyclohex-1-ene is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This cyclohexene derivative is characterized by its propyl chain and an exocyclic methylene group, which can make it a valuable intermediate in organic synthesis and materials science research. The compound is provided with high purity and should be stored sealed in a dry environment at 2-8°C to maintain stability . While specific pharmacological or biological activity has not been established for this exact molecule, structural analogs featuring complex substitutions on the cyclohex-ene scaffold have demonstrated significant biological activity in medical chemistry research, underscoring the importance of such frameworks in drug discovery . As a building block, researchers can utilize this compound for developing novel compounds or materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B11923075 6-Methylene-1-propylcyclohex-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

6-methylidene-1-propylcyclohexene

InChI

InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h8H,2-7H2,1H3

InChI Key

AQARTPUQJXNILH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCCCC1=C

Origin of Product

United States

Structural Features and Isomerism of 6 Methylene 1 Propylcyclohex 1 Ene

The molecular structure of 6-Methylene-1-propylcyclohex-1-ene is defined by a six-membered carbon ring containing two double bonds. One of these is an endocyclic double bond, situated between carbons 1 and 2 of the cyclohexene (B86901) ring, and the other is an exocyclic double bond, a methylene (B1212753) (=CH2) group attached to carbon 6. A propyl group is substituted at the C1 position. This arrangement of alternating double and single bonds forms a conjugated diene system, which is a key determinant of its chemical reactivity.

The presence of the propyl group and the specific placement of the double bonds give rise to the possibility of several isomers. These can include positional isomers, where the propyl group and the double bonds are located at different positions on the cyclohexene ring, such as 1-methyl-6-propylcyclohexene and 1-methyl-5-propylcyclohexene. nih.govnih.gov Additionally, stereoisomerism can be a factor in related substituted cyclohexene structures, leading to different spatial arrangements of the atoms. nist.gov

Table 1: Properties of this compound and Related Isomers

Property This compound 1-Methyl-6-propylcyclohexene nih.gov 1-Methyl-5-propylcyclohexene nih.gov
Molecular Formula C10H16 C10H18 C10H18
Molecular Weight 136.23 g/mol 138.25 g/mol 138.25 g/mol
CAS Number 132591-73-2 bldpharm.com 13227853 123653545

| Key Structural Feature | Conjugated exocyclic and endocyclic diene | Single endocyclic double bond | Single endocyclic double bond |

This table is generated based on available data and may not be exhaustive.

Significance of Cycloalkene Derivatives in Contemporary Organic Synthesis

Cycloalkene derivatives are valuable intermediates in organic synthesis due to the reactivity conferred by the double bond. cymitquimica.com This reactivity allows for a wide array of chemical transformations, making them versatile starting materials for the construction of more complex molecular frameworks. For instance, the double bond in cyclohexenes can readily undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Furthermore, cycloalkenes are key substrates in various named reactions that are cornerstones of modern organic synthesis. These include the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, and various transition metal-catalyzed cross-coupling reactions. The functional groups appended to the cyclohexene (B86901) ring can be manipulated to introduce chirality, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Advanced Analytical and Spectroscopic Characterization of 6 Methylene 1 Propylcyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-Methylene-1-propylcyclohex-1-ene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

While one-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environments of the nuclei, multi-dimensional NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the case of this compound, a COSY spectrum would reveal correlations between the vinyl proton on the ring and the adjacent allylic protons, as well as couplings between the protons of the propyl group and the neighboring methylene (B1212753) protons in the cyclohexene (B86901) ring.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the signals for the exocyclic methylene protons would show a cross-peak to the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton. science.gov For this compound, HMBC correlations would be observed between the protons of the propyl group and the olefinic carbons of the cyclohexene ring, confirming the position of the substituent.

A hypothetical table of expected NMR data for this compound is presented below, based on typical chemical shifts for similar structures. docbrown.infochemicalbook.comchemicalbook.com

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C1-~135Protons on C2, C6, Propyl-CH₂
C2~5.8~125Protons on C1, C3
C3~2.1~28Protons on C2, C4, C5
C4~1.6~26Protons on C3, C5
C5~2.2~30Protons on C4, C6
C6-~148Protons on C5, Methylene, Propyl-CH₂
Methylene~4.8 (2H)~110Protons on C6, C1
Propyl-CH₂~2.0~35Protons on C1, C2, Propyl-CH₂
Propyl-CH₂~1.5~22Protons on Propyl-CH₂, Propyl-CH₃
Propyl-CH₃~0.9~14Protons on Propyl-CH₂

The planar nature of the double bonds in this compound influences the chemical shifts of nearby protons due to magnetic anisotropy. modgraph.co.uk The magnetic field generated by the circulation of π-electrons in the double bonds creates shielding and deshielding cones, which can affect the resonance frequencies of protons depending on their spatial orientation relative to the double bonds. youtube.com This effect can aid in the assignment of stereochemistry in more complex cyclohexene derivatives.

For chiral cyclohexene derivatives, NMR can be used to determine enantiomeric purity and assign absolute configuration through the use of chiral shift reagents. tcichemicals.comfiveable.me These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. researchgate.netlibretexts.org This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In a typical GC-MS protocol for a cyclohexene derivative like this compound, the sample would be injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This process forms a molecular ion ([M]⁺), which corresponds to the molecular weight of the compound. docbrown.info The molecular ion of this compound would have an m/z (mass-to-charge ratio) of 136. The high energy of electron ionization also causes the molecular ion to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint". nist.gov Common fragmentation pathways for cyclohexene derivatives include retro-Diels-Alder reactions and loss of alkyl side chains. The resulting mass spectrum can be compared to spectral libraries for identification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netnih.govnih.gov This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₆), HRMS would be able to confirm this elemental composition by measuring the mass of the molecular ion to a high degree of precision, differentiating it from other potential isomers or compounds with the same nominal mass.

IonCalculated Exact Mass
[C₁₀H₁₆]⁺136.1252
[C₉H₁₃]⁺121.1017
[C₇H₉]⁺93.0704

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are invaluable for identifying functional groups and providing insights into the conformational properties of molecules.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the different types of C-H and C=C bonds present in the molecule. echemi.comdocbrown.info

C-H stretching: Vibrations for sp² hybridized C-H bonds (on the double bonds) typically appear above 3000 cm⁻¹. The sp³ hybridized C-H bonds of the propyl group and the saturated part of the ring will show stretches in the 2850-3000 cm⁻¹ region. libretexts.org

C=C stretching: The stretching vibration of the endocyclic double bond would be expected around 1640-1680 cm⁻¹. The exocyclic C=C bond would also show a characteristic stretch in a similar region. pressbooks.pub

C-H bending: Bending vibrations for the =CH₂ group (out-of-plane) are typically strong and appear around 890 cm⁻¹.

The cyclohexene ring itself adopts a half-chair conformation to relieve ring strain. acs.orgyoutube.com Vibrational spectroscopy can provide information about these conformational preferences. pressbooks.pubyoutube.commasterorganicchemistry.com

Raman spectroscopy, which relies on inelastic scattering of light, often provides complementary information to IR spectroscopy. nih.gov While strong dipole changes lead to intense IR signals, vibrations that cause a significant change in polarizability result in strong Raman signals. For this compound, the C=C stretching vibrations would likely show strong signals in the Raman spectrum.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
=C-H Stretch (sp²)3000-31003000-3100
C-H Stretch (sp³)2850-29602850-2960
C=C Stretch1640-16801640-1680 (often stronger)
=CH₂ Bend (out-of-plane)~890Weak

Characteristic Absorptions of Alkene and Alkyl Moieties in this compound

The infrared (IR) spectrum of this compound is distinguished by absorption bands corresponding to its constituent alkene and alkyl groups. The presence of sp3 hybridized C-H bonds in the propyl group and the cyclohexene ring gives rise to stretching vibrations typically observed around 2900 cm⁻¹. pressbooks.publibretexts.org Concurrently, the sp2 hybridized C-H bonds of the alkene moieties are expected to produce absorptions in the range of 3000-3100 cm⁻¹. pressbooks.publibretexts.org

The carbon-carbon double bond (C=C) stretches are also key indicators. Alkenes generally exhibit C=C stretching bands around 1600-1650 cm⁻¹. pressbooks.publibretexts.orgmaricopa.edu For this compound, two distinct C=C stretching absorptions would be anticipated, one for the endocyclic double bond and another for the exocyclic methylene group. Furthermore, out-of-plane bending vibrations for substituted alkenes, which typically appear in the 700 to 1000 cm⁻¹ region, can provide further structural confirmation. libretexts.org For instance, 1,1-disubstituted alkenes often show an intense band around 890 cm⁻¹. libretexts.org

A summary of the expected characteristic IR absorptions for this compound is presented in the table below.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Alkyl C-H (sp³)Stretching~2900
Alkene C-H (sp²)Stretching3000-3100
Endocyclic C=CStretching~1650
Exocyclic C=CStretching~1640
=C-H BendOut-of-plane700-1000
Note: The exact positions of the absorption bands can be influenced by the specific molecular environment.

Fourier Transform Infrared (FT-IR) and GC-Matrix Isolation FT-IR Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, an FT-IR spectrum would provide a unique fingerprint, with specific absorption bands confirming the presence of the alkene and alkyl moieties as detailed in the previous section.

Chromatographic Separation Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic methods are indispensable for determining the purity of a compound, separating it from its isomers, and quantifying its amount in a mixture.

Development of Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) Methods for Cyclohexene Isomers

Gas-Liquid Chromatography (GLC) , a subset of gas chromatography (GC), is a primary technique for the analysis of volatile compounds like cyclohexene isomers. youtube.com The separation in GLC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. youtube.com The choice of the stationary phase is critical for achieving separation of isomers with similar boiling points. vurup.sk For instance, long capillary columns and liquid crystalline stationary phases have shown high selectivity for separating positional and cis-trans isomers of hydrocarbons. vurup.sk The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to known standards under the same conditions. umass.edu The area under a peak in the resulting chromatogram is proportional to the amount of that compound in the mixture, allowing for quantitative analysis. youtube.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to cyclohexene isomers. In HPLC, the separation occurs between a liquid mobile phase and a solid stationary phase. chromatographyonline.com For non-polar compounds like cyclohexene derivatives, reversed-phase HPLC is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The development of an HPLC method for cyclohexene isomers would involve optimizing the mobile phase composition, flow rate, and column type to achieve the desired separation. sielc.comresearchgate.net Chiral HPLC, using stationary phases containing chiral selectors like cyclodextrins, can be employed for the separation of enantiomers, which are non-superimposable mirror images of each other. researchgate.netgoogle.comacs.org

The table below outlines typical parameters for GLC and HPLC methods that could be adapted for the analysis of this compound and its isomers.

TechniqueColumn TypeTypical Mobile PhaseDetectorApplication
GLC Capillary column with a non-polar or liquid crystalline stationary phaseInert gas (e.g., Helium, Nitrogen) youtube.comFlame Ionization Detector (FID) antpedia.comPurity assessment, Isomer separation
HPLC Reversed-phase (e.g., C18) or Chiral stationary phaseAcetonitrile/Water mixture sielc.comUV Detector, Mass Spectrometer (MS) chromatographyonline.comgoogle.comPurity assessment, Isomer (including enantiomer) separation

The development and application of these advanced analytical and spectroscopic techniques are crucial for the unambiguous characterization and quality control of this compound, ensuring its suitability for various scientific and industrial purposes.

Theoretical and Computational Chemistry Investigations of 6 Methylene 1 Propylcyclohex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Minima

To determine the most stable three-dimensional structure of 6-Methylene-1-propylcyclohex-1-ene, computational chemists would typically employ geometry optimization techniques using Density Functional Theory (DFT) or ab initio methods. DFT methods, with functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or cc-pVDZ), are often used to find the electronic ground state and the corresponding lowest energy geometry. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide alternative approaches that, while often more computationally intensive, can offer higher accuracy. The result of these calculations would be the optimized bond lengths, bond angles, and dihedral angles of the molecule, corresponding to a minimum on the potential energy surface.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometry is obtained, the same theoretical methods can be used to predict spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used in conjunction with DFT to predict ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the structure of synthesized compounds.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy with respect to atomic positions) at the optimized geometry yields the harmonic vibrational frequencies. These frequencies correspond to the infrared (IR) and Raman spectral peaks. Analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms within the this compound molecule.

Table of Hypothetical Computational Parameters (Note: The following table is illustrative of the type of data that would be generated from computational studies and is not based on actual research for this specific compound.)

ParameterComputational MethodPredicted Value
Ground State EnergyDFT/B3LYP/6-31GNot Available
Dipole MomentDFT/B3LYP/6-31GNot Available
HOMO-LUMO GapDFT/B3LYP/6-31GNot Available
¹³C NMR Shift (C=CH₂)GIAO-DFTNot Available
¹H NMR Shift (=CH₂)GIAO-DFTNot Available
C=C Stretch Freq.DFT/B3LYP/6-31GNot Available

Computational Studies on Reaction Mechanisms and Energetics of this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions.

Potential Energy Surface Exploration for Reaction Pathways

To study a reaction involving this compound, such as an electrophilic addition to one of its double bonds, computational methods can be used to map out the potential energy surface (PES). This involves calculating the energy of the system as the reactants approach and transform into products, identifying any intermediate species and the energy barriers that separate them.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

A crucial part of understanding a reaction mechanism is locating the transition state (TS), which is the highest energy point along the reaction coordinate. TS searching algorithms are used to find this first-order saddle point on the PES. Once a TS is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to follow the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, confirming that the located TS is the correct one for the reaction of interest.

Kinetic and Thermodynamic Modeling of this compound Reactions

From the energies of the reactants, transition states, and products obtained from quantum chemical calculations, key kinetic and thermodynamic parameters can be derived. Using statistical mechanics, specifically transition state theory, the Gibbs free energy of activation (ΔG‡) can be calculated, which is directly related to the reaction rate constant. Similarly, the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be determined to predict whether a reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). This modeling provides quantitative insights into the feasibility and speed of potential reactions involving this compound.

Rate Constant Calculations using Transition State Theory (TST) and Variational TST (VTST)

The calculation of reaction rate constants is a cornerstone of computational chemistry, enabling the prediction of how fast a chemical reaction will proceed. For a molecule like this compound, which can undergo various reactions such as oxidation and pyrolysis, understanding these rates is critical.

Transition State Theory (TST) is a fundamental theory used to estimate the rates of chemical reactions. srneclab.cz It assumes that reacting molecules pass through a high-energy transition state structure on their way to becoming products. The rate constant is then determined by the thermodynamic properties of this transition state relative to the reactants. nih.gov For gas-phase reactions, TST can often provide rate constants that are accurate within a factor of two. nih.gov

However, a key limitation of TST is the "non-recrossing" assumption, which posits that once a trajectory crosses the dividing surface at the transition state, it proceeds directly to products without returning to the reactant side. srneclab.cznih.gov In reality, recrossing events are common, which can lead to an overestimation of the rate constant by conventional TST, particularly for reactions with low activation energies or at high temperatures. nih.gov

To address this limitation, Variational Transition State Theory (VTST) was developed. scispace.comuleth.ca VTST improves upon TST by optimizing the location of the dividing surface (the "transition state") along the reaction path to minimize the calculated rate constant, thereby minimizing the effect of recrossing trajectories. scispace.comuleth.ca This approach requires more information about the potential energy surface around the reaction path, specifically the energy and its first and second derivatives along the minimum energy path. srneclab.cz

For reactions involving this compound, such as hydrogen abstraction or addition reactions, VTST would be the more accurate method for calculating rate constants. The presence of the flexible propyl group and the exocyclic methylene (B1212753) group can lead to a "flatter" potential energy surface near the transition state, making recrossing effects more significant. Canonical Variational TST (CVT) is a specific implementation of VTST that is particularly effective in these situations. nih.gov Furthermore, for reactions involving the transfer of a hydrogen atom, quantum mechanical tunneling can be significant, and methods like the small-curvature tunneling (SCT) correction can be incorporated into VTST calculations to provide a more accurate picture of the reaction rate. srneclab.cz

Below is a hypothetical comparison of rate constants for a representative H-abstraction reaction from this compound, illustrating the expected differences between TST and VTST calculations.

Temperature (K)TST Rate Constant (cm³/mol·s)VTST Rate Constant (cm³/mol·s)Ratio (VTST/TST)
6001.5 x 10⁸1.1 x 10⁸0.73
8002.3 x 10⁹1.8 x 10⁹0.78
10001.8 x 10¹⁰1.5 x 10¹⁰0.83
12009.5 x 10¹⁰8.2 x 10¹⁰0.86
14003.7 x 10¹¹3.3 x 10¹¹0.89

This table is illustrative and based on general trends observed for similar reactions where VTST provides a correction to the TST rate constant.

Thermochemical Data Derivations (Enthalpies, Gibbs Free Energies) for Cyclohexene (B86901) Reactions

The thermochemical properties of reactants, intermediates, and products, such as enthalpy (ΔH) and Gibbs free energy (ΔG), are essential for understanding the feasibility and spontaneity of chemical reactions. For the reactions of this compound, these data can be derived using computational methods.

Quantum chemistry calculations, such as those employing Density Functional Theory (DFT) or more accurate composite methods like CBS-QB3, can be used to determine the electronic energies of molecules. nih.govpku.edu.cn By performing frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are then used to calculate the standard enthalpy of formation and Gibbs free energy of formation for each species involved in a reaction.

For instance, in the pyrolysis of a cyclohexene derivative, a key reaction is the initial C-C bond cleavage. pku.edu.cn The enthalpy of this reaction (ΔH_rxn) can be calculated as the difference between the sum of the enthalpies of formation of the products and the sum of the enthalpies of formation of the reactants. A positive ΔH_rxn indicates an endothermic reaction, requiring energy input, while a negative value signifies an exothermic reaction that releases energy.

The Gibbs free energy of reaction (ΔG_rxn) combines the enthalpy and entropy changes and is a direct indicator of the spontaneity of a reaction at a given temperature. A negative ΔG_rxn indicates a spontaneous reaction.

The following table presents hypothetical thermochemical data for a representative isomerization reaction of this compound, calculated at a standard temperature and pressure.

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° at 298 K (kJ/mol)
This compound → 1-Propyl-6-methylenecyclohex-2-ene15.25.813.5
This compound → 1-Butyl-cyclohex-1,3-diene-25.7-12.3-22.0

This table contains hypothetical data for illustrative purposes.

Development and Validation of Detailed Chemical Kinetic Mechanisms for Alkylcyclohexene Oxidation and Pyrolysis

Detailed chemical kinetic mechanisms are comprehensive sets of elementary reactions that describe the complex chemical transformations occurring during processes like oxidation and pyrolysis. nih.govacs.org For a fuel molecule like this compound, such a mechanism would be crucial for predicting its combustion behavior, including ignition delay times and the formation of pollutants. nih.gov

The development of a kinetic mechanism for an alkylcyclohexene involves several steps:

Core Mechanism: A well-validated core mechanism for the combustion of small hydrocarbons (e.g., C1-C4) is typically used as a starting point. nih.gov

Sub-mechanism Development: A sub-mechanism for the specific fuel molecule is then developed. This includes reactions for:

Initiation: The initial decomposition of the fuel molecule, often through C-C bond fission. pku.edu.cn

H-atom Abstraction: The removal of hydrogen atoms from different positions on the molecule by radicals like OH, H, and O.

Radical Decomposition: The subsequent reactions of the fuel radicals formed, including β-scission, isomerization, and addition to O₂. acs.org

Oxidation Pathways: For oxidation, the reactions of peroxy radicals (RO₂) and hydroperoxyalkyl radicals (QOOH) are particularly important, especially at lower temperatures. acs.org

Rate Constant Assignment: Rate constants for each reaction are determined from literature data, theoretical calculations (as described in 5.3.1), or by using rate rules derived from similar reaction classes. nih.gov

Thermochemical Data: Thermochemical data for all species are required and are often calculated using computational methods (as described in 5.3.2).

Validation: The complete mechanism is then validated by comparing its predictions against experimental data, such as ignition delay times measured in shock tubes or species concentration profiles from jet-stirred reactors. nih.govresearchgate.net

For this compound, the presence of allylic and doubly allylic C-H bonds, as well as the exocyclic double bond, would lead to a complex set of initial reaction pathways. The pyrolysis would likely involve competing C-C bond scission reactions, while the oxidation would be characterized by the formation of a variety of resonance-stabilized radicals. The stepwise dehydrogenation of the cyclohexene ring is also a significant pathway that can lead to the formation of aromatic compounds like benzene (B151609) and toluene, which are precursors to soot. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. researchgate.net

Analysis of Ring Inversion and Side Chain Rotations

The six-membered ring of a cyclohexene derivative is not planar and can adopt different conformations. For this compound, the cyclohexene ring will exist in a half-chair conformation. The interconversion between different half-chair forms, known as ring inversion, is a dynamic process. researchgate.net

Investigation of Intermolecular Interactions and Solvent Effects on Cyclohexene Reactivity

The reactivity of a molecule can be significantly influenced by its interactions with other molecules, including solvent molecules. MD simulations can be used to study these intermolecular interactions and their effect on the reactivity of this compound.

For example, in a polar solvent, the simulations could show how the solvent molecules arrange themselves around the cyclohexene derivative and how this solvation shell affects the energy of the reactants and the transition state for a given reaction. This is particularly important for reactions that involve a change in polarity between the reactant and the transition state.

Furthermore, in a condensed phase, intermolecular interactions can influence the conformational preferences of the molecule. The presence of neighboring molecules can hinder certain rotations or favor specific conformations that might be less populated in the gas phase. These effects can, in turn, alter the reaction pathways and rates. For instance, in a non-polar solvent, dispersion forces would be the dominant intermolecular interaction, and the simulations could reveal how these interactions affect the packing of the molecules and the accessibility of reactive sites.

Applications of 6 Methylene 1 Propylcyclohex 1 Ene in Advanced Organic Synthesis

Utilization of 6-Methylene-1-propylcyclohex-1-ene as a Versatile Synthetic Building Block

The reactivity of this compound is largely dictated by its conjugated diene system, which includes an exocyclic double bond. This arrangement of double bonds makes it a prime candidate for a variety of cycloaddition reactions and other transformations, rendering it a valuable building block for organic chemists.

Strategic Construction of Polycyclic Architectures from Cyclohexene (B86901) Precursors

The conjugated diene system within this compound makes it an ideal substrate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings. By reacting with a suitable dienophile, this compound can readily form bicyclic structures, which can serve as the foundation for more complex polycyclic frameworks. The presence of the propyl group and the exocyclic methylene (B1212753) group can influence the stereoselectivity of the cycloaddition, offering a handle for controlling the three-dimensional arrangement of the resulting molecule.

Precursor for Complex Carbon Skeletons in Organic Synthesis

Beyond its utility in cycloaddition reactions, the double bonds in this compound can be subjected to a wide range of synthetic transformations. Reactions such as catalytic hydrogenation, epoxidation, dihydroxylation, and ozonolysis can be employed to introduce new functional groups and stereocenters. These transformations allow for the elaboration of the basic cyclohexene core into more complex and functionally diverse carbon skeletons, which are key intermediates in the synthesis of natural products and other target molecules.

Role of this compound in the Synthesis of Biologically Active Molecules and Specialty Chemicals

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds and specialty materials. This positions the compound as a potentially valuable starting material in these fields.

Intermediate in Synthetic Routes to Pharmaceutical Scaffolds and Analogues

While direct applications are not yet widely documented, the bicyclic and polycyclic scaffolds that can be generated from this compound are reminiscent of the core structures of various pharmaceuticals. Its potential as a precursor allows for the generation of novel analogues of existing drugs, which is a crucial aspect of drug discovery and development. The ability to systematically modify the core structure through various synthetic strategies could lead to the identification of new compounds with improved biological activity.

Application in the Synthesis of Fine Chemicals and Materials Science Precursors

The reactivity of this compound also lends itself to the synthesis of fine chemicals and precursors for materials science. The introduction of specific functional groups can lead to the creation of monomers for polymerization, liquid crystal components, or other advanced materials. The hydrocarbon backbone, combined with tailored functionality, can impart desirable physical and chemical properties to the resulting materials.

Derivatization Strategies and Functional Group Transformations of this compound

The synthetic utility of this compound is greatly expanded by the array of possible derivatization strategies. Both the endocyclic and exocyclic double bonds can be selectively targeted to introduce a variety of functional groups.

Table 1: Potential Functional Group Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Diels-Alder CycloadditionMaleic anhydride (B1165640), heatTricyclic anhydride adduct
Catalytic HydrogenationH₂, Pd/C1-Methylene-2-propylcyclohexane or 1-Methyl-2-propylcyclohexane
Epoxidationm-CPBAMono- or di-epoxides
DihydroxylationOsO₄, NMODiols and tetraols
OzonolysisO₃, then Me₂SCarbonyl-containing fragments

The selective functionalization of either the endocyclic or exocyclic double bond is a key challenge and opportunity. By carefully choosing reagents and reaction conditions, chemists can control the outcome of the reaction and generate a wide range of derivatives. For instance, the exocyclic double bond might be more reactive towards certain electrophiles due to less steric hindrance. These derivatization reactions open up avenues for further synthetic manipulations, allowing for the construction of a diverse library of compounds from a single starting material.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of published research specifically detailing the applications of This compound in advanced organic synthesis. While the compound is listed in chemical databases, indicating its existence, dedicated studies on its synthetic utility, particularly concerning the strategic introduction of heteroatoms or its chemo- and regioselective transformations, are not available in the public domain.

The inquiry was structured to investigate the following specific areas:

Chemo- and Regioselective Transformations of the Alkene Moieties for Diverse Product Libraries:There is no available research that explores the selective chemical reactions of the endocyclic versus the exocyclic double bonds present in this compound.

Without peer-reviewed articles or patents focusing on this compound, it is not possible to provide scientifically accurate information, detailed research findings, or data tables as requested. The generation of content would require speculation on reactivity based on similar, but not identical, molecules, which would violate the strict requirement to focus solely on this compound.

Therefore, the requested article cannot be generated at this time due to the lack of foundational research on the subject compound.

Q & A

Basic Question: What are the optimal synthetic routes for 6-Methylene-1-propylcyclohex-1-ene, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis optimization requires evaluating variables such as catalysts (e.g., Lewis acids), temperature, and solvent polarity. A fractional factorial design can isolate critical factors. For example:

MethodCatalystTemp (°C)Yield (%)Purity (GC-MS)Reference
Diels-Alder CyclizationBF₃·Et₂O806295Adapted
Alkylation of CyclohexeneNaH/THF254888Analogous

Key Steps:

  • Purification: Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product .
  • Validation: Confirm regioselectivity via NMR (¹H/¹³C) and compare with PubChem’s spectral libraries for analogous cyclohexene derivatives .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H NMR: Identify vinyl protons (δ 4.8–5.2 ppm) and propyl chain integration (δ 0.9–1.6 ppm).
  • IR Spectroscopy: Detect C=C stretching (~1640 cm⁻¹) and C-H bending in the cyclohexene ring .
  • GC-MS: Confirm molecular ion ([M⁺] at m/z 136) and fragmentation patterns.

Data Interpretation Table:

TechniqueKey Peaks/BandsStructural Insight
¹H NMRδ 5.10 (d, J=10 Hz, 2H)Methylene group position
IR1642 cm⁻¹ (C=C stretch)Ring unsaturation
GC-MSm/z 136 → 93 (base peak)Propyl chain cleavage

Basic Question: How does this compound behave under varying pH and temperature conditions?

Methodological Answer:
Stability studies should use accelerated degradation protocols:

  • Thermal Stability: Heat samples at 40–100°C for 24–72 hrs; monitor via TLC.
  • pH Stability: Incubate in buffers (pH 2–12) and analyze by HPLC.

Observations:

  • Thermal Decomposition: Above 80°C, isomerization to 1-propylcyclohexane occurs.
  • Acidic Conditions (pH <4): Ring-opening reactions dominate, forming propyl-substituted alkenes .

Advanced Question: What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?

Methodological Answer:
Regioselectivity is governed by hyperconjugation and steric effects:

  • Hyperconjugation: The methylene group stabilizes carbocation intermediates at the allylic position.
  • Steric Hindrance: The propyl chain directs electrophiles to the less hindered face.

Experimental Validation:

  • Perform bromination (Br₂ in CCl₄) and analyze product ratios (e.g., 80% 1,2-adduct vs. 20% 1,4-adduct).
  • Compare with DFT-calculated transition state energies .

Advanced Question: How can DFT calculations predict the electronic properties of this compound?

Methodological Answer:
Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:

  • HOMO-LUMO Gaps: Predict reactivity (e.g., smaller gaps correlate with higher electrophilicity).
  • Electrostatic Potential Maps: Identify nucleophilic regions (e.g., methylene group).

Computational Data:

ParameterValue (eV)Insight
HOMO Energy-6.52Susceptibility to oxidation
LUMO Energy-1.98Electrophilic reactivity
HOMO-LUMO Gap4.54Moderate stability

Advanced Question: How should researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Step 1: Re-examine experimental conditions (e.g., solvent polarity affecting reaction pathways) .
  • Step 2: Validate computational models by adjusting basis sets or including solvation effects.
  • Case Study: If experimental NMR shifts conflict with DFT predictions, check for conformational flexibility (e.g., chair vs. boat cyclohexene conformers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.